Meloside A
Overview
Description
Synthesis Analysis
The synthesis of Meloside A or related compounds typically involves complex chemical reactions and processes. For instance, the synthesis of crystalline vanadium silicate with MEL structure utilizes tetraethyl orthosilicate and vanadyl sulfate as raw materials, with tetrabutylammonium hydroxide as an additive, demonstrating the intricate procedures involved in producing materials with specific molecular structures (Rao et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds like Meloside A is often complex and requires advanced analytical techniques for elucidation. The study on melem, an intermediate during condensation of melamine rings to graphitic carbon nitride, through X-ray powder diffractometry and solid-state NMR, showcases the detailed analysis needed to understand the molecular structure of such compounds (Jürgens et al., 2003).
Chemical Reactions and Properties
Meloside A's chemical reactions and properties are key to its potential applications. For example, the synthesis and structure of 2,5,8-triazido-s-heptazine highlight the energetic and luminescent properties of nitrogen-rich carbon nitrides, indicating the relevance of such studies in understanding Meloside A's chemical behavior (Miller et al., 2004).
Physical Properties Analysis
The physical properties of Meloside A, such as thermal stability and electrical conductivity, are crucial for its potential applications. Research on graft copolymers of melamine shows how modifications in the chemical structure can impact the material's thermal stability, electrical conductivity, and optical properties, providing insights into the physical properties of Meloside A (Kaya & Yildirim, 2009).
Chemical Properties Analysis
The chemical properties of Meloside A, including its reactivity and interaction with other substances, are vital for understanding its potential uses. Studies on the synthesis and catalytic properties of metallo-titanium silicate molecular sieves with MEL topology offer a glimpse into how Meloside A and related compounds could serve as catalysts in various chemical reactions (Reddy et al., 1994).
Safety And Hazards
When handling Meloside A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTTXGQDIROLTQ-FASGCTRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940411 | |
Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meloside A | |
CAS RN |
60767-80-8, 189033-11-2 | |
Record name | Isovitexin 2′′-O-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60767-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meloside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060767808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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